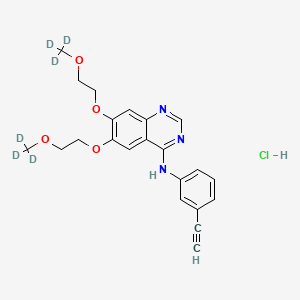

エルロチニブ D6 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

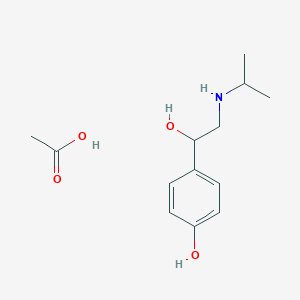

CP-358774-d6 は、エルロチニブの重水素標識誘導体です。 親化合物であるエルロチニブは、EGFR(上皮成長因子受容体)チロシンキナーゼ阻害剤 であり、非小細胞肺がん(NSCLC)および膵臓がんの治療に使用されます 。特に、エクソン19の欠失またはエクソン21(L858R)の置換変異などの特定のEGFR変異を持つ腫瘍を標的とします。

2. 製法

エルロチニブ-d6の合成経路には、エルロチニブの重水素標識が含まれます。残念ながら、エルロチニブ-d6の製法に関する具体的な詳細は、文献では容易に入手できません。エルロチニブの構造に重水素原子を導入することで合成され、これは重水素交換反応による可能性が高いです。

科学的研究の応用

Erlotinib-d6 finds applications in various scientific fields:

Oncology Research: Investigating EGFR-targeted therapies and understanding drug resistance mechanisms.

Drug Development: Studying kinase inhibitors and their effects on cancer cells.

Pharmacology: Assessing Erlotinib-d6’s safety, efficacy, and potential therapeutic benefits.

作用機序

エルロチニブ-d6の作用機序は、エルロチニブと同様です。EGFRチロシンキナーゼを阻害し、細胞増殖、生存、血管新生に関与する下流のシグナル伝達経路を阻害します。EGFRの活性化を阻害することで、エルロチニブ-d6は腫瘍の増殖を阻害します。

Safety and Hazards

Erlotinib D6 HCl should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Erlotinib, the non-deuterated form of Erlotinib D6 HCl, has shown significant improvement in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Future research is planned to understand the role of Erlotinib in NSCLC treatment. Major areas of clinical research include the assessment of Erlotinib in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .

生化学分析

Biochemical Properties

Erlotinib D6 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through the binding of Erlotinib D6 Hydrochloride to the adenosine triphosphate (ATP) binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways . The compound interacts with various biomolecules, including enzymes and proteins involved in cell proliferation and survival, such as the EGFR itself and other downstream effectors like the RAS-RAF-MEK-ERK pathway .

Cellular Effects

Erlotinib D6 Hydrochloride exerts significant effects on various types of cells, particularly cancer cells. By inhibiting the EGFR tyrosine kinase, Erlotinib D6 Hydrochloride disrupts cell signaling pathways that are essential for cell growth and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Additionally, Erlotinib D6 Hydrochloride influences gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of Erlotinib D6 Hydrochloride involves its binding to the ATP binding site of the EGFR tyrosine kinase, resulting in the inhibition of receptor phosphorylation and subsequent activation of downstream signaling pathways . This inhibition prevents the activation of key proteins involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway . Erlotinib D6 Hydrochloride also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Erlotinib D6 Hydrochloride can vary over time. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Erlotinib D6 Hydrochloride can maintain its inhibitory effects on EGFR signaling and cellular function for several days to weeks in in vitro and in vivo models . Prolonged exposure to the compound may lead to the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of Erlotinib D6 Hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits EGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, Erlotinib D6 Hydrochloride can cause adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity .

Metabolic Pathways

Erlotinib D6 Hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine and feces . Erlotinib D6 Hydrochloride can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Erlotinib D6 Hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Erlotinib D6 Hydrochloride is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its therapeutic effects . The localization and accumulation of the compound can influence its efficacy and toxicity .

Subcellular Localization

Erlotinib D6 Hydrochloride is primarily localized in the cytoplasm and cell membrane, where it interacts with the EGFR tyrosine kinase . The compound may also be found in other subcellular compartments, such as the nucleus, where it can affect gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing Erlotinib D6 Hydrochloride to specific cellular compartments .

化学反応の分析

エルロチニブ-d6は、親化合物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。

EGFRチロシンキナーゼへの可逆的結合: エルロチニブ-d6は、EGFRチロシンキナーゼのATP結合部位に可逆的に結合し、その活性を阻害します。

JAK2V617Fの潜在的阻害: 最近の研究によると、エルロチニブは、骨髄増殖性疾患に見られるチロシンキナーゼの変異体であるJAK2V617Fの強力な阻害剤でもあることが示されています.

これらの反応における一般的な試薬や条件は、エルロチニブ-d6については明確に記載されていません。

4. 科学研究における用途

エルロチニブ-d6は、さまざまな科学分野で応用されています。

腫瘍学研究: EGFRを標的とした治療法の調査と、薬剤耐性メカニズムの理解。

創薬: キナーゼ阻害剤とそのがん細胞への影響の研究。

薬理学: エルロチニブ-d6の安全性、有効性、および潜在的な治療効果の評価。

類似化合物との比較

エルロチニブ-d6は重水素標識されているため独特ですが、ゲフィチニブやアファチニブなどの他のEGFR阻害剤は、同様の作用機序を持っています。これらの化合物もEGFRを標的とし、がん治療において重要な役割を果たしています。

特性

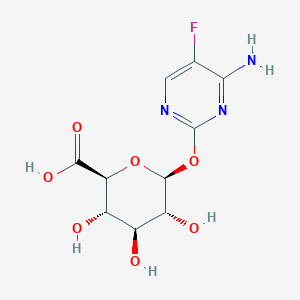

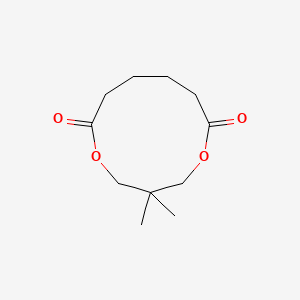

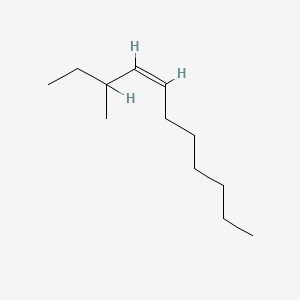

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。